molecular formula C17H15NO2 B12930549 (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid

Katalognummer: B12930549
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: XLDGOASKQUTQCD-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid is an organic compound with the molecular formula C17H15NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an amino acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthrene, which undergoes a series of reactions to introduce the amino acid functionality.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and phenanthrene groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the phenanthrene ring.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Phenanthrenepropanoic acid: A structurally related compound with similar properties.

    3-Amino-3-(phenanthren-9-yl)propanoic acid: Another derivative with comparable chemical behavior.

Uniqueness

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and phenanthrene groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C17H15NO2

Molekulargewicht

265.31 g/mol

IUPAC-Name

(2S)-2-amino-3-phenanthren-9-ylpropanoic acid

InChI

InChI=1S/C17H15NO2/c18-16(17(19)20)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1

InChI-Schlüssel

XLDGOASKQUTQCD-INIZCTEOSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.